1-Chlorobicyclo[2.2.2]octane

Physical Organic Chemistry Solvolysis Kinetics Carbocation Stability

Researchers requiring a well-defined bridgehead halide for carbocation or radical mechanism studies face variable reactivity in flexible or strained analogs. 1-Chlorobicyclo[2.2.2]octane (CAS 2064-03-1) provides a unique, rigid scaffold with predictable solvolysis rates (10⁶-fold slower than tert-butyl chloride) and retention-of-configuration products. - **Key applications**: SN1 solvolysis kinetics, bicyclo[2.2.2]oct-1-yl radical generation (EPR hyperfine analysis), sp³-rich medicinal chemistry scaffolds. - **Physicochemical advantage**: LogP 3.266, zero rotatable bonds, geometry between norbornyl and adamantyl. - **Supply**: Available for immediate research shipment.

Molecular Formula C8H13Cl
Molecular Weight 144.64 g/mol
CAS No. 2064-03-1
Cat. No. B12276353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobicyclo[2.2.2]octane
CAS2064-03-1
Molecular FormulaC8H13Cl
Molecular Weight144.64 g/mol
Structural Identifiers
SMILESC1CC2(CCC1CC2)Cl
InChIInChI=1S/C8H13Cl/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2
InChIKeyGNYICKIOLRWLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorobicyclo[2.2.2]octane: Properties & Procurement


1-Chlorobicyclo[2.2.2]octane (CAS 2064-03-1, C8H13Cl, MW 144.64 g/mol) is a bridgehead-halogenated derivative of the bicyclo[2.2.2]octane cage system, classified as a halogenated hydrocarbon [1]. Its defining structural feature is a chlorine atom attached to a bridgehead carbon, which imposes unique steric and electronic constraints on its reactivity, particularly in solvolysis and radical-based transformations [2]. Unlike more flexible alicyclic chlorides or smaller bicyclic analogs, the rigid bicyclo[2.2.2]octane framework significantly restricts the geometry of carbocationic intermediates, leading to predictable and often attenuated reactivity profiles [3]. This compound serves as a foundational building block in physical organic chemistry studies probing the limits of Bredt's rule and bridgehead reactivity, and as a synthetic precursor for functionalized bicyclo[2.2.2]octane derivatives used in medicinal chemistry and materials science [4].

1-Chlorobicyclo[2.2.2]octane: Substitution Limitations


Direct substitution of 1-chlorobicyclo[2.2.2]octane with structurally related chlorides—such as tert-butyl chloride, 1-chloroadamantane, or 1-chlorobicyclo[2.2.1]heptane—is fundamentally inadvisable due to the unique interplay of ring strain, bridgehead carbon hybridization, and carbocation stability that governs reactivity [1]. The bicyclo[2.2.2]octane system imposes a near-planar geometry at the bridgehead that is intermediate between the highly constrained bicyclo[2.2.1]heptane and the fully strain-free adamantane frameworks [2]. This results in a distinct solvolytic and radical reactivity profile: the chloride undergoes SN1 solvolysis at rates orders of magnitude slower than tert-butyl chloride due to the inability of the developing carbocation to achieve full sp² planarization, yet substantially faster than the more strained 1-chlorobicyclo[2.2.1]heptane [3]. Furthermore, the LogP (calculated 3.266) and rigid, zero-rotatable-bond topology of 1-chlorobicyclo[2.2.2]octane confer distinct physicochemical properties that cannot be replicated by flexible alkyl chlorides or aromatic counterparts [4]. Consequently, substituting a generic chloride risks altering reaction kinetics, product stereochemistry, and even the viability of radical chain processes, underscoring the necessity for procuring the specific compound.

1-Chlorobicyclo[2.2.2]octane: Reactivity & Property Evidence


SN1 Solvolysis: Bridgehead vs. tert-Butyl Chloride

The solvolytic reactivity of 1-chlorobicyclo[2.2.2]octane is profoundly attenuated relative to acyclic tertiary chlorides due to the inability of the bridgehead carbocation to adopt an ideal planar geometry. Direct comparative data from the bromo analog show that the rate of SN1 solvolysis for 1-bromobicyclo[2.2.2]octane is a factor of 10^6 (one million times) slower than that for tert-butyl bromide, a benchmark tertiary substrate [1]. This massive kinetic difference is attributed to the high degree of ring strain in the bicyclic carbocation (violation of Bredt's rule) and the absence of stabilizing hyperconjugative effects from adjacent C-H bonds, which are effectively orthogonal to the developing p-orbital [2]. By extension, the chloro analog exhibits a comparably low solvolytic reactivity, making it uniquely suitable as a probe for studying carbocationic transition states that are inaccessible with flexible alkyl halides.

Physical Organic Chemistry Solvolysis Kinetics Carbocation Stability

Bridgehead Radical Nucleophilicity Ranking

The bridgehead radical derived from 1-chlorobicyclo[2.2.2]octane (via halogen abstraction) exhibits a distinct nucleophilic character in homolytic aromatic substitution reactions. Quantitative competition studies using the 3,3-dimethylbicyclo[2.2.2]octan-1-yl radical (structurally analogous to the 1-chloro derivative) established a reactivity ranking against other polycyclic radicals: 1-adamantyl > 3,3-dimethylbicyclo[2.2.2]octan-1-yl > 7,7-dimethylbicyclo[2.2.1]heptan-1-yl [1]. This gradient correlates with decreasing ring strain and increasing flattening at the radical center, with the bicyclo[2.2.2]octyl radical occupying an intermediate position that balances sufficient stability for synthetic utility with retained stereoelectronic effects ideal for mechanistic EPR studies [2].

Radical Chemistry Homolytic Aromatic Substitution Structure-Reactivity Relationships

LogP & Solubility vs. BCP Bioisosteres

In the context of medicinal chemistry bioisostere replacement, the bicyclo[2.2.2]octane scaffold yields fundamentally different physicochemical outcomes compared to smaller bicycloalkanes. A 2023 study evaluating bicycloalkane fragments as replacements for aromatic rings found that bicyclo[2.2.2]octane derivatives did not exhibit the same improvements in LogP and aqueous solubility observed for bicyclo[1.1.1]pentane derivatives [1]. Specifically, while bicyclo[1.1.1]pentane substitution substantially enhanced solubility and reduced lipophilicity relative to aryl counterparts, the larger bicyclo[2.2.2]octane system failed to confer these benefits, likely due to its increased hydrocarbon surface area and molecular volume [2]. This differential behavior is critical for drug discovery programs evaluating sp³-rich scaffolds: the bicyclo[2.2.2]octane core (calculated LogP = 3.266 for the chloride [3]) offers a distinct lipophilic profile that may be advantageous for targeting hydrophobic binding pockets but detrimental for achieving favorable ADME properties.

Medicinal Chemistry Physicochemical Properties Bioisosterism

Through-Bond Coupling in 3-Oxo Derivatives

The bicyclo[2.2.2]octane framework serves as a privileged scaffold for investigating through-bond orbital interactions due to its well-defined, rigid geometry. Studies on 3-oxobicyclo[2.2.2]oct-1-yl derivatives revealed that the rate of solvolysis was 10³ times greater than predicted based solely on the inductive electron-withdrawing effect of the carbonyl group [1]. This rate acceleration is attributed to delocalization of the developing positive charge at the bridgehead carbocation to the remote carbonyl oxygen via through-bond coupling mediated by the σ-framework of the bicyclic cage [2]. For procurement decisions, this finding implies that 1-chlorobicyclo[2.2.2]octane derivatives with appropriately positioned functional groups can exhibit reactivity patterns that deviate dramatically from additive substituent effect models, enabling novel reaction pathways inaccessible with flexible or differently bridged analogs.

Physical Organic Chemistry Through-Bond Interactions Carbocation Delocalization

1-Chlorobicyclo[2.2.2]octane: Key Research Applications


Carbocation Stability & Bredt's Rule

Researchers investigating the fundamental limits of SN1 solvolysis at bridgehead positions require 1-chlorobicyclo[2.2.2]octane as a key substrate. As demonstrated by the 10⁶-fold rate difference relative to tert-butyl chloride [1], this compound provides a well-defined, moderately strained system that bridges the gap between completely unreactive (e.g., 1-norbornyl) and fully reactive (e.g., 1-adamantyl) bridgehead carbocations. Its solvolysis yields products with complete retention of configuration, making it ideal for stereochemical studies of carbocationic intermediates [2].

Persistent Bridgehead Radicals for EPR

1-Chlorobicyclo[2.2.2]octane is an essential precursor for generating the bicyclo[2.2.2]oct-1-yl radical via halogen atom abstraction. EPR studies confirm that this radical adopts a near-planar geometry at the bridgehead, yielding a distinct hyperfine splitting pattern that is sensitive to remote substituent effects via through-bond coupling [3]. The radical's intermediate nucleophilicity (ranked between adamantyl and norbornyl) makes it a valuable probe for structure-reactivity correlations in homolytic aromatic substitution and radical addition reactions [4].

Bioisosteric Replacement for Lipophilic Scaffolds

Medicinal chemists evaluating sp³-rich scaffolds for lead optimization can utilize 1-chlorobicyclo[2.2.2]octane as a functionalized precursor to the bicyclo[2.2.2]octane core. Unlike bicyclo[1.1.1]pentane isosteres, which significantly improve aqueous solubility and reduce LogP, the bicyclo[2.2.2]octane system maintains or increases lipophilicity (calculated LogP = 3.266 for the chloride) [5][6]. This property is particularly advantageous when targeting hydrophobic protein binding pockets or when increased membrane permeability is desired, guiding strategic selection among available bicycloalkane building blocks.

Investigating Through-Bond Orbital Interactions

The rigid bicyclo[2.2.2]octane framework provides a geometrically fixed scaffold for studying long-range electronic effects. As evidenced by the 10³-fold rate acceleration observed in 3-oxo derivatives relative to inductive effect predictions [7], this compound enables quantification of through-bond coupling magnitudes that are obscured in flexible or aromatic systems. Researchers developing computational models for orbital interactions or designing catalysts that exploit remote electronic tuning will find 1-chlorobicyclo[2.2.2]octane an indispensable experimental platform.

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